molecular formula C10H10BrN B1444868 4-bromo-3-ethyl-1H-indole CAS No. 1360963-68-3

4-bromo-3-ethyl-1H-indole

Cat. No.: B1444868
CAS No.: 1360963-68-3
M. Wt: 224.1 g/mol
InChI Key: RILHZZNAZFSDGT-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethyl-1H-indole typically involves the bromination of 3-ethylindole. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent such as ethylmagnesium bromide in tetrahydrofuran (THF) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-3-ethyl-1H-indole, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

4-Bromo-3-ethyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethyl-1H-indole involves its interaction with various molecular targets. The indole ring can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the ethyl group, which can affect its reactivity and biological activity.

    3-Ethyl-1H-indole:

  • **4-Chloro-3-ethyl-

Properties

IUPAC Name

4-bromo-3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILHZZNAZFSDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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